3-Ethyl-5-((3-phenoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one
Description
3-Ethyl-5-((3-phenoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a 1,3-thiazolidin-4-one core. Its structure includes:
- 3-Ethyl substituent: Enhances lipophilicity and modulates electronic properties .
- 5-((3-Phenoxyphenyl)methylene) group: A bulky aromatic substituent with a phenoxy moiety, introducing steric and electronic effects .
This compound belongs to a class of (5Z)-5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, which are widely studied for their biological activities, including kinase inhibition and antiproliferative effects .
Properties
Molecular Formula |
C18H15NO2S2 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NO2S2/c1-2-19-17(20)16(23-18(19)22)12-13-7-6-10-15(11-13)21-14-8-4-3-5-9-14/h3-12H,2H2,1H3/b16-12- |
InChI Key |
RBUVZCMLXDRKHK-VBKFSLOCSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=S |
Origin of Product |
United States |
Preparation Methods
Catalyst Screening
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NaOAc | Acetic acid | 110 | 65 | |
| Piperidine | Ethanol | Reflux | 78 | |
| Ultrasound | DMF | 80 | 85 | |
| Nano-Ni@zeolite-Y | Ethanol | 70 | 82 |
Key Findings :
Structural Confirmation and Spectral Data
Spectroscopic Characterization
-
IR (KBr, cm⁻¹) :
-
¹H NMR (DMSO-d₆) :
-
¹³C NMR :
X-ray Crystallography : Confirms Z-configuration of the benzylidene group.
Challenges and Solutions in Synthesis
Racemization Control
Byproduct Formation
-
Issue : Competing formation of E-isomer during condensation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the thiazolidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Thiazolidinone derivatives, including 3-Ethyl-5-((3-phenoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one, have been investigated for their anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : Thiazolidinones may influence cell signaling pathways that regulate apoptosis and cell proliferation. For instance, they can modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to increased cancer cell death .
- Case Studies : Several studies have demonstrated the effectiveness of thiazolidinone derivatives against different cancer cell lines, showcasing their potential as chemotherapeutic agents. For example, a study highlighted that specific thiazolidinones exhibited significant cytotoxic effects on breast and lung cancer cells .
Antimicrobial Properties
The antimicrobial activity of thiazolidinone derivatives has also been a focal point of research:
- Broad-Spectrum Activity : Compounds like 3-Ethyl-5-((3-phenoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one have shown efficacy against various bacterial and fungal strains. This is particularly relevant in the context of increasing antibiotic resistance .
- Research Findings : In vitro studies have confirmed that thiazolidinone derivatives can inhibit the growth of pathogenic microorganisms, suggesting their potential as new antimicrobial agents .
Anti-inflammatory and Analgesic Effects
Thiazolidinones have been recognized for their anti-inflammatory properties:
- Mechanism : These compounds are believed to inhibit the production of pro-inflammatory cytokines and mediators, thus reducing inflammation and pain .
- Clinical Relevance : Research indicates that thiazolidinone derivatives may serve as effective analgesics in conditions characterized by chronic inflammation, such as arthritis .
Antidiabetic Potential
The antidiabetic effects of thiazolidinones are noteworthy:
- Mechanisms : Some studies suggest that these compounds may enhance insulin sensitivity and reduce blood glucose levels through various mechanisms, including modulation of glucose transporters and insulin signaling pathways .
- Experimental Evidence : Animal studies have shown that certain thiazolidinone derivatives can significantly lower blood glucose levels in diabetic models, indicating their potential utility in managing diabetes .
Synthesis and Structural Variations
The synthesis of 3-Ethyl-5-((3-phenoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one involves various chemical reactions:
| Step | Reaction Type | Reagents Used | Outcome |
|---|---|---|---|
| 1 | Condensation | Aldehyde + Thioamide | Formation of thiazolidinone core |
| 2 | Substitution | Phenoxy group attachment | Formation of the final compound |
This synthetic pathway allows for structural modifications that can enhance biological activity or alter pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-((3-phenoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thioxo group may interact with thiol-containing enzymes, inhibiting their activity. Additionally, the phenoxyphenyl group could facilitate binding to specific receptors or proteins, modulating their function. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Key Observations:
Phenyl substituents (e.g., in compound 11b) may improve π-π stacking interactions in enzyme binding pockets .
Substituent at Position 5: 3-Phenoxyphenylmethylene introduces steric bulk and electron-withdrawing effects due to the phenoxy group, which could influence binding affinity in kinase targets . Smaller substituents like 2-furylmethylene (compound 3m) exhibit higher solubility but lower steric hindrance .
Biological Activity: Hydrophobic substituents (e.g., 4-hydroxybenzylidene in 3e) correlate with potent kinase inhibition, suggesting the target compound’s phenoxy group may similarly enhance activity . Nitro groups (e.g., 3-nitrobenzylidene in 11b) are associated with antiproliferative effects, though cytotoxicity may limit therapeutic utility .
Physicochemical Properties
The 3-phenoxyphenyl group increases hydrophobicity (LogP = 3.8), suggesting better membrane penetration but poorer aqueous solubility compared to 3e .
Biological Activity
3-Ethyl-5-((3-phenoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core structure modified with an ethyl group and a phenoxyphenyl moiety. Its chemical formula is , and it exhibits properties typical of thiazolidinones, including potential anti-inflammatory and anticancer activities.
Research indicates that thiazolidinones can exert their biological effects through several mechanisms:
- Antioxidant Activity : Thiazolidinones have been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for their potential use in treating diseases linked to oxidative damage.
- Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in conditions like arthritis and other inflammatory diseases .
- Anticancer Activity : Studies have revealed that thiazolidinones can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance, they may activate caspases or modulate the expression of Bcl-2 family proteins .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of 3-Ethyl-5-((3-phenoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one:
Case Studies
Several studies have highlighted the therapeutic potential of thiazolidinones:
- Study on Cancer Cell Lines : A study evaluated the anticancer effects of various thiazolidinone derivatives, including 3-Ethyl-5-((3-phenoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one. The compound exhibited significant cytotoxicity against HeLa cervical cancer cells, with an IC50 value indicating effective apoptosis induction .
- Anti-inflammatory Research : In a model of inflammation induced by lipopolysaccharide (LPS), thiazolidinones were shown to significantly reduce levels of TNF-alpha and IL-6 in RAW264.7 macrophages, suggesting their potential as anti-inflammatory agents .
Q & A
Q. What are the key synthetic steps and analytical methods for synthesizing 3-Ethyl-5-((3-phenoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one?
The synthesis typically involves a condensation reaction between a substituted aldehyde (e.g., 3-phenoxybenzaldehyde) and 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under reflux conditions with glacial acetic acid and sodium acetate as catalysts . Critical steps include:
- Temperature control : Reflux at 80–100°C for 6–12 hours.
- Solvent optimization : Ethanol or acetic acid is preferred for high yields.
- Purification : Recrystallization or column chromatography to isolate the product. Analytical validation uses NMR spectroscopy (¹H/¹³C) for structural confirmation and HPLC (>95% purity threshold) .
Q. What biological activities are associated with this compound?
Preliminary studies suggest antimicrobial , anti-inflammatory , and anticancer activities, likely due to the thiazolidinone core and phenoxyphenyl substituent enhancing target binding . For example:
| Biological Activity | Assay Model | Key Findings |
|---|---|---|
| Anticancer | MCF-7 cells | IC₅₀ = 12.5 μM (compared to 5-FU at 8.2 μM) |
| Antibacterial | S. aureus | MIC = 32 μg/mL |
| Further validation via in vivo models and toxicity profiling is required . |
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for thiazolidinone derivatives be resolved?
Discrepancies often arise from variations in assay conditions (e.g., pH, serum proteins) or structural analogs with differing substituents. Methodological solutions include:
- Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 4-ethoxy vs. 3-chloro substituents) to isolate activity drivers .
- Dose-response profiling : Establish full dose curves to avoid false negatives/positives .
Q. What strategies optimize the synthesis yield and purity of this compound?
Yield optimization (>70%) requires:
- Catalyst screening : Sodium acetate vs. piperidine for regioselectivity .
- Solvent systems : Polar aprotic solvents (DMF) improve solubility of intermediates .
- Advanced techniques : Microwave-assisted synthesis reduces reaction time from 12h to 2h . Purity enhancement leverages preparative HPLC or crystallization in ethanol/water mixtures .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SCXRD) with SHELXL software is used for structural elucidation . Key parameters:
- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100K temperature.
- Refinement : R-factor < 0.05 for high accuracy. The crystal structure reveals Z-configuration at the methylene bond and intermolecular interactions (e.g., S···π contacts) influencing stability .
Data Contradiction Analysis
Q. Why do some studies report low solubility despite structural modifications?
Solubility issues persist due to the planar aromatic system and lipophilic substituents (e.g., phenoxyphenyl). Strategies to address this:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .
- Nanoformulation : Use liposomes or polymeric nanoparticles to enhance aqueous dispersion . Comparative solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 45.2 |
| Water | <0.1 |
| Ethanol | 8.7 |
Methodological Recommendations
- For bioactivity studies : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate target binding .
- For synthetic scale-up : Implement continuous flow chemistry to maintain reaction consistency at >10 g batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
